1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine
Description
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine is a small-molecule organic compound featuring an azetidine (4-membered saturated nitrogen ring) core substituted with a 3-bromo-4-fluorobenzyl group at the 1-position and an amine group at the 3-position. This structure confers unique electronic and steric properties, making it a valuable building block in medicinal chemistry for developing kinase inhibitors, GPCR modulators, and other bioactive agents. Its synthesis typically involves reductive amination or palladium-catalyzed coupling reactions, as inferred from analogous compounds described in patents and synthetic protocols .
Properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2/c11-9-3-7(1-2-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBUNRIDDJUGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzyl bromide and azetidin-3-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The azetidine ring can undergo oxidation to form azetidinones or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted phenyl derivatives.
Oxidation Products: Azetidinones.
Reduction Products: Amines.
Scientific Research Applications
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential pharmaceutical agents.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The strained azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules . The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry .
Comparison with Similar Compounds
Key Observations :
- Steric Considerations : Bulkier substituents (e.g., benzyl groups) may hinder binding to flat enzymatic pockets, whereas smaller groups like ethyl improve synthetic accessibility .
Variations in Aromatic Substitution Patterns
Key Observations :
- Electron-Withdrawing Groups : The 3-bromo-4-fluorophenyl group enhances electrophilicity, favoring interactions with nucleophilic residues in target proteins .
- Conformational Rigidity : Compounds like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide adopt near-planar conformations due to π-conjugation, whereas azetidine derivatives offer torsional flexibility .
Biological Activity
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine is a synthetic organic compound belonging to the class of azetidines, characterized by a four-membered nitrogen-containing heterocyclic structure. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure imparts distinctive reactivity and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 229.1 g/mol. The compound features a bromine atom and a fluorine atom on the phenyl ring, contributing to its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The strain in the azetidine ring allows for ring-opening reactions, leading to the formation of reactive intermediates that can modulate various biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing central nervous system functions.
Biological Activity and Applications
This compound has shown promise in various biological studies:
1. Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies suggest that azetidine derivatives exhibit antimicrobial properties, which could be leveraged for developing new antibiotics.
- CNS Disorders : The compound may serve as a lead structure for drugs targeting neurological conditions due to its ability to cross the blood-brain barrier.
2. Catalytic Applications
- The unique structure allows it to participate in catalytic processes such as Suzuki-Miyaura coupling reactions, which are crucial in organic synthesis.
Case Studies and Research Findings
A review of recent literature highlights several studies focusing on the biological activity of azetidine derivatives, including this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
